Km, KI, and Turnover Rate Comparison with ACC at EFE
In a direct head‑to‑head comparison using mung bean hypocotyl segments, MeACC exhibits an apparent Km of 0.5 mM and a KI of 0.5 mM, both identical to the Km of the native substrate ACC (0.5 mM) [1]. Under identical experimental conditions, MeACC is processed to propene at 80% of the rate at which ACC is processed to ethylene, with the 20% rate reduction attributable exclusively to a Kcat effect [1].
| Evidence Dimension | Km, KI, and relative Vmax for ethylene‑forming enzyme (EFE) |
|---|---|
| Target Compound Data | MeACC: Km = 0.5 mM, KI = 0.5 mM, relative rate = 80% of ACC |
| Comparator Or Baseline | ACC: Km = 0.5 mM, relative rate = 100% |
| Quantified Difference | Km and KI identical to ACC; Vmax 20% lower (80% of ACC rate) due to Kcat effect |
| Conditions | Mung bean (Vigna radiata) hypocotyl segments; gas chromatography with ethylene/propylene standards; linear least‑squares kinetic fits (r > 0.95) |
Why This Matters
MeACC can serve as a competitive inhibitor with binding affinity indistinguishable from the natural substrate, enabling dose‑response experimental designs that control for binding while altering product identity and turnover rate.
- [1] Pirrung, M.C.; McGeehan, G.M. Ethylene Biosynthesis. 6. Synthesis and Evaluation of Methylaminocyclopropanecarboxylic Acid. J. Org. Chem. 1986, 51, 2103‑2106. View Source
